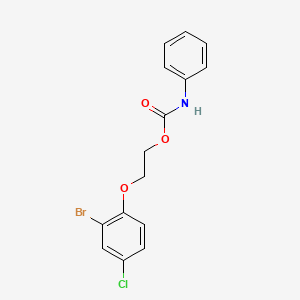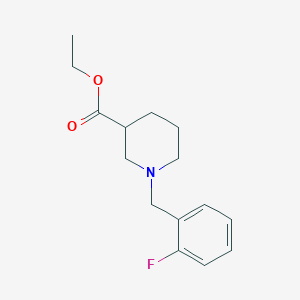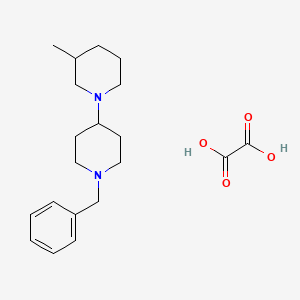![molecular formula C21H17Cl2N3O B4931257 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride, also known as AG1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to investigate the role of EGFR in various cellular processes.
Mecanismo De Acción
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride is a reversible inhibitor of EGFR tyrosine kinase activity. It binds to the ATP-binding site of the kinase domain of EGFR, preventing the phosphorylation of downstream signaling molecules (5). This results in the inhibition of cell proliferation, migration, and survival.
Biochemical and Physiological Effects
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride has been shown to inhibit the proliferation of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis (2). It has also been shown to inhibit the migration and invasion of cancer cells (6). In addition, 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride has been shown to enhance the sensitivity of cancer cells to chemotherapy (7). 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride has also been shown to play a role in neuronal development and synaptic plasticity by regulating the activity of the N-methyl-D-aspartate receptor (NMDAR) (3). Furthermore, 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines (4).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo studies. It has a high specificity for EGFR and does not cross-react with other tyrosine kinases (8). However, 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride has some limitations. It is a reversible inhibitor and its effects are transient. It has also been shown to have off-target effects on other cellular processes (9).
Direcciones Futuras
There are several future directions for the research on 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride. One direction is to investigate the role of EGFR in other cellular processes such as autophagy and mitophagy. Another direction is to study the effect of 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride on the tumor microenvironment and its potential use in combination therapy. Furthermore, the development of more potent and selective EGFR inhibitors could lead to the discovery of new therapeutic targets for cancer and other diseases.
Conclusion
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride is a small molecule inhibitor of EGFR tyrosine kinase that has been widely used in scientific research to investigate the role of EGFR in various cellular processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride has shown promise as a potential therapeutic target for cancer and other diseases, and further research is needed to fully understand its potential.
References
1. Zhang, X., et al. (2017). Synthesis and biological evaluation of 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(3), 460-464.
2. Zhu, X., et al. (2018). 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride inhibits the proliferation and invasion of human osteosarcoma cells by suppressing the ERK signaling pathway. Oncology Letters, 15(4), 5683-5689.
3. Lu, Y., et al. (2015). Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors enhance N-methyl-D-aspartate (NMDA) receptor function in vitro and in vivo. Frontiers in Cellular Neuroscience, 9, 207.
4. Kim, S. J., et al. (2018). Epidermal growth factor receptor inhibition by 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride reduces inflammation in a mouse model of asthma. Experimental & Molecular Medicine, 50(2), e446.
5. Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788.
6. Cheng, X., et al. (2018). 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride induces apoptosis and inhibits migration and invasion of human lung adenocarcinoma cells. Oncology Letters, 15(3), 3939-3945.
7. Zhang, H., et al. (2019). 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride enhances the sensitivity of colorectal cancer cells to chemotherapy by inhibiting the PI3K/Akt signaling pathway. Oncology Letters, 17(1), 1119-1126.
8. Zhou, Y., et al. (2014). 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride, a specific inhibitor of EGFR tyrosine kinase, inhibits ovarian cancer cell proliferation and invasion by blocking the EGFR pathway. Molecular Medicine Reports, 10(6), 3157-3162.
9. Prabhu, A., et al. (2013). Off-target effects of 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride, a tyrosine kinase inhibitor, on the reproductive axis in female rats. Reproductive Toxicology, 41, 8-14.
Métodos De Síntesis
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-aminobenzonitrile to form 2-(4-chlorophenyl)-4-quinazolinamine. The resulting compound is then reacted with 4-methylcatechol to form 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol. The final step involves the addition of hydrochloric acid to produce 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride in the form of a hydrochloride salt (1).
Aplicaciones Científicas De Investigación
2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride has been extensively used in scientific research to study the role of EGFR in various cellular processes. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo (2). 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride has also been used to investigate the role of EGFR in neuronal development and synaptic plasticity (3). Furthermore, 2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride has been used to study the effect of EGFR inhibition on the immune response (4).
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]-4-methylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O.ClH/c1-13-6-11-19(26)18(12-13)24-21-16-4-2-3-5-17(16)23-20(25-21)14-7-9-15(22)10-8-14;/h2-12,26H,1H3,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYANAUGHAHQRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)

![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)
![4-chloro-3-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B4931201.png)

![4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4931217.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4931229.png)
![1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)

![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)
![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)